MAO-A Inhibitory Selectivity
This specific compound demonstrates a distinct selectivity profile against MAO-A. While a close structural analog without the 2-formyl group, CHEMBL5083737, shows moderate inhibitory activity with an IC50 of 4.20 μM, this compound (CHEMBL1575961) exhibits an IC50 greater than 100 μM in the same assay system, representing a >23-fold reduction in potency [1]. This stark difference in activity, despite the structural similarity, highlights the critical and quantifiable impact of the 2-formyl substitution on target engagement.
| Evidence Dimension | MAO-A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | >100 μM (CHEMBL1575961) |
| Comparator Or Baseline | 4.20 μM (CHEMBL5083737, a related 8-hydroxyquinoline azo compound) |
| Quantified Difference | >23-fold less potent |
| Conditions | Inhibition of human recombinant MAO-A using kynuramine as substrate |
Why This Matters
This data is crucial for researchers developing selective enzyme inhibitors, as it demonstrates that the 2-formyl group can be used to dial out MAO-A activity, which is essential for avoiding off-target effects.
- [1] BindingDB. (n.d.). CHEMBL1575961 (Target Compound) and CHEMBL5083737 (Comparator) MAO-A Inhibition Data. Retrieved from bindingdb.org. View Source
